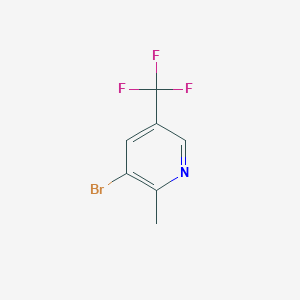

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

Descripción general

Descripción

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine involves the reaction of iodobromopyridine with in situ generated (trifluoromethyl)copper. This reaction typically takes place in an organic solvent such as acetonitrile and requires the presence of a copper catalyst . Another method involves the use of copper bromide and tert-butyl nitrite in acetonitrile, followed by extraction and distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Industrial processes often incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Aplicaciones Científicas De Investigación

Synthesis of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

The synthesis of this compound typically involves several steps, including the use of diethyl malonate and various nitropyridine derivatives. A notable synthetic route includes:

- Formation of Malonic Acid Derivative : Reacting diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine under alkaline conditions.

- Reduction : Converting the nitro group to an amine using reducing agents.

- Diazotization : Finally, diazotizing the amine to yield this compound .

This method is advantageous due to its high yield, mild reaction conditions, and environmentally friendly processes.

Pharmaceutical Applications

This compound serves as an important intermediate in drug development, particularly for:

- Pain Management : It has been identified as a precursor for synthesizing compounds that inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses .

- Respiratory Diseases : The compound shows potential in developing medications targeting respiratory conditions by modulating ion channels associated with airway inflammation .

Agrochemical Applications

In agrochemistry, derivatives of trifluoromethylpyridines are utilized for their herbicidal and fungicidal properties. Specifically, this compound can be transformed into active ingredients for pesticides that enhance crop protection against various pathogens .

Case Study 1: Pain Relief Compounds

A study demonstrated that derivatives of this compound effectively inhibited TRPA1 channels in vitro, leading to reduced nociceptive signaling in animal models of neuropathic pain. This highlights its potential as a therapeutic agent in pain management strategies.

Case Study 2: Agrochemical Efficacy

Research conducted on the application of trifluoromethylpyridines in agriculture revealed that formulations containing 3-bromo derivatives exhibited significant efficacy against resistant strains of fungal pathogens, resulting in improved crop yields and reduced chemical usage .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is largely determined by its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: This compound has a similar structure but with a fluorine atom instead of a methyl group.

2-Bromo-5-(trifluoromethyl)pyridine: This compound lacks the methyl group present in 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine.

Uniqueness

This compound is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly valuable in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability, which are crucial factors in drug development .

Actividad Biológica

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H5BrF3N

- Molecular Weight : 232.02 g/mol

This compound features a bromine atom and a trifluoromethyl group, which are known to influence its reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activities, including increased potency against various biological targets. The presence of the trifluoromethyl group in this compound is expected to enhance its interaction with biological macromolecules.

- Enzyme Inhibition :

- Anticancer Activity :

- Neuropharmacological Effects :

In Vitro Studies

A study focusing on the biological evaluation of similar pyridine derivatives demonstrated that compounds containing trifluoromethyl groups significantly inhibited cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Apoptosis induction |

| Similar Trifluoromethyl Pyridine | PC3 (Prostate) | TBD | Microtubule destabilization |

Structure-Activity Relationship (SAR)

Research has indicated that the position of the trifluoromethyl group significantly affects the biological activity of pyridine derivatives. The SAR studies show that compounds with the trifluoromethyl group at the para position exhibit enhanced inhibitory effects on serotonin uptake compared to their non-fluorinated counterparts .

Conclusion and Future Directions

The biological activity of this compound presents a promising area for future research. Its unique structure suggests potential applications in drug development, particularly in oncology and neuropharmacology. Further studies are warranted to elucidate its mechanisms of action, optimize its structure for enhanced efficacy, and evaluate its safety profile in vivo.

Propiedades

IUPAC Name |

3-bromo-2-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZGEPNTQEZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.